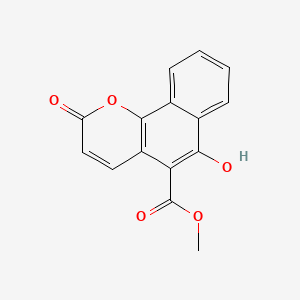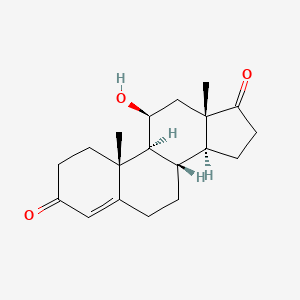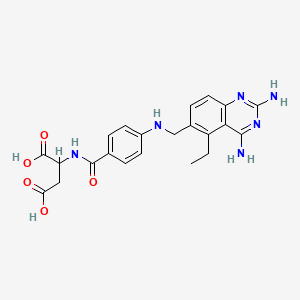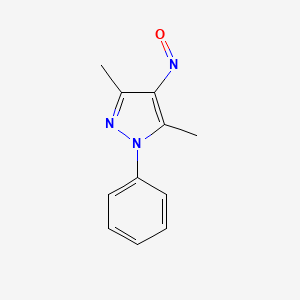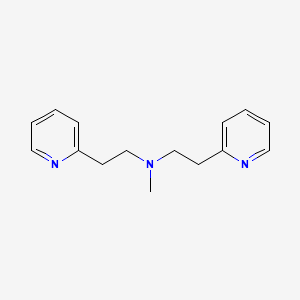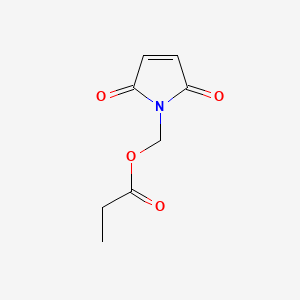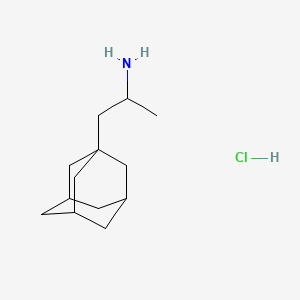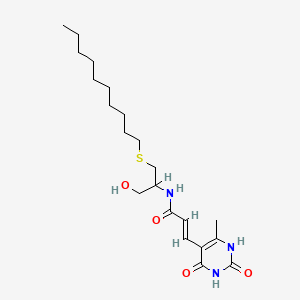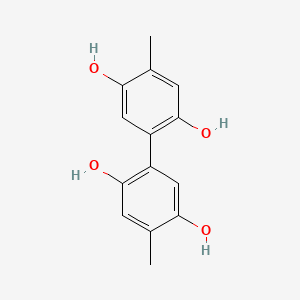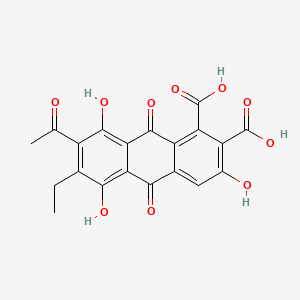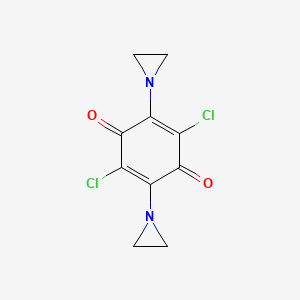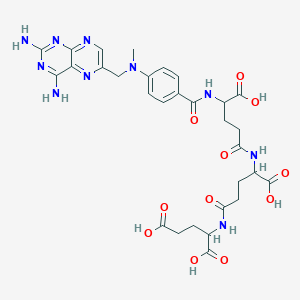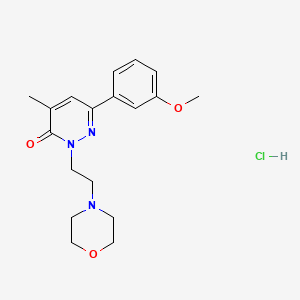
3(2H)-Pyridazinone, 6-(m-methoxyphenyl)-4-methyl-2-(2-morpholinoethyl)-, hydrochloride
Overview
Description
MAT2A inhibitor 2 is a compound designed to inhibit the activity of methionine adenosyltransferase 2A (MAT2A), an enzyme involved in the synthesis of S-adenosyl methionine (SAM), a critical methyl donor in various biological processes. This compound has gained attention due to its potential therapeutic applications, particularly in targeting cancers with deletions in the methylthioadenosine phosphorylase (MTAP) gene .
Mechanism of Action
Target of Action
The primary target of MAT2A inhibitor 2 is MAT2A (methionine adenosyltransferase 2 alpha) . MAT2A is a critical enzyme within the methionine salvage pathway responsible for generating the universal methyl group donor, S-adenosyl methionine (SAM) .
Mode of Action
MAT2A inhibitor 2 inhibits the activity of MAT2A . This inhibition leads to a decrease in SAM levels, resulting in further inhibition of PRMT5 activity . The inhibition of PRMT5 activity increases RNA splicing defects and chromatin dysregulation . This effect is more pronounced in MTAP −/− genetic setting .
Biochemical Pathways
The inhibition of MAT2A affects the methionine salvage pathway, which is responsible for generating SAM . SAM is the principal methyl donor in most biological transmethylation reactions . Therefore, the inhibition of MAT2A can impact a wide range of biological processes that rely on methylation reactions .
Pharmacokinetics
It is known that the compound is currently in a phase 1 clinical study for the treatment of patients with solid tumors or lymphomas with mtap deletion .
Result of Action
The result of MAT2A inhibitor 2 action is a decrease in tumor cell viability in different models . This is due to the increase in RNA splicing defects and chromatin dysregulation caused by the inhibition of PRMT5 activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MAT2A inhibitor 2 involves multiple steps, including the formation of key intermediates and their subsequent functionalizationReaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of MAT2A inhibitor 2 requires scaling up the laboratory synthesis process while maintaining consistency and quality. This involves optimizing reaction conditions, using large-scale reactors, and implementing stringent quality control measures. The use of automated systems and continuous flow chemistry can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
MAT2A inhibitor 2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify certain functional groups within the compound.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can be used to introduce or replace functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives with altered biological activity, while substitution reactions can result in the formation of new analogs with enhanced properties .
Scientific Research Applications
MAT2A inhibitor 2 has a wide range of scientific research applications, including:
Cancer Research: The compound is primarily used in cancer research to target MTAP-deleted cancers.
Drug Development: MAT2A inhibitor 2 serves as a lead compound for the development of new therapeutic agents targeting various diseases, including cancer and metabolic disorders.
Biochemical Studies: The compound is used to study the biochemical pathways involving SAM and its role in cellular processes.
Comparison with Similar Compounds
MAT2A inhibitor 2 is unique compared to other similar compounds due to its high selectivity and potency. Similar compounds include:
AG-270: Another potent MAT2A inhibitor with similar applications in cancer research.
ISM3412: A novel and selective MAT2A inhibitor with high efficacy in targeting MTAP-deleted cancers.
Euregen MAT2A inhibitors: A series of potent and orally bioavailable MAT2A inhibitors with superior selectivity.
These compounds share similar mechanisms of action but differ in their chemical structures, selectivity, and pharmacokinetic properties. MAT2A inhibitor 2 stands out due to its unique structural features and enhanced biological activity .
Properties
IUPAC Name |
6-(3-methoxyphenyl)-4-methyl-2-(2-morpholin-4-ylethyl)pyridazin-3-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3.ClH/c1-14-12-17(15-4-3-5-16(13-15)23-2)19-21(18(14)22)7-6-20-8-10-24-11-9-20;/h3-5,12-13H,6-11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REOUTEBTFSILJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN(C1=O)CCN2CCOCC2)C3=CC(=CC=C3)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20157888 | |
| Record name | 3(2H)-Pyridazinone, 6-(m-methoxyphenyl)-4-methyl-2-(2-morpholinoethyl)-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20157888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13299-99-5 | |
| Record name | 6-(3-Methoxyphenyl)-4-methyl-2-(2-morpholinoethyl)pyridazin-3(2H)-one hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013299995 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3(2H)-Pyridazinone, 6-(m-methoxyphenyl)-4-methyl-2-(2-morpholinoethyl)-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20157888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AG-270 Hydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AZG477HC22 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


